molecular formula C20H18N8OS B2872904 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203310-21-7

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2872904
CAS No.: 1203310-21-7
M. Wt: 418.48
InChI Key: WFSBANUCODKCRA-UHFFFAOYSA-N
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Description

The compound “(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a structurally complex molecule featuring a methanone core linked to a 3-(1H-tetrazol-1-yl)phenyl group and a piperazine ring substituted with a pyridazine-thiophene moiety. Its design integrates multiple pharmacophoric elements:

  • Piperazine: A flexible scaffold improving solubility and enabling interactions with CNS targets .
  • Pyridazine and thiophene: Aromatic heterocycles contributing to π-π stacking and electronic modulation .

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8OS/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSBANUCODKCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and functional groups. Starting materials usually include substituted benzenes and various cyclic compounds.

Industrial Production Methods: Industrial synthesis of this compound involves scaling up laboratory methods, often utilizing continuous flow reactors to manage the multistep reactions more efficiently. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions involve agents like sodium borohydride or lithium aluminium hydride, targeting specific functional groups within the compound.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, influenced by the electronic structure of the phenyl and pyridazin rings.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate

  • Reducing agents: Sodium borohydride, lithium aluminium hydride

  • Solvents: Methanol, ethanol, dichloromethane

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of the phenyl or thiophen rings, while reduction may target ketone groups, converting them to alcohols.

Scientific Research Applications

Chemistry: In synthetic chemistry, (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone serves as an intermediate for creating more complex molecules, contributing to the development of novel materials with unique properties.

Biology: Biologically, this compound may interact with various biological pathways due to its structural diversity, offering insights into its potential as a biochemical tool or a therapeutic candidate.

Industry: In industrial applications, it may be used in the production of advanced polymers or as a component in specialized coatings or adhesives, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action for (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may function as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic activity. Its multiple aromatic rings and heteroatoms could facilitate interactions with DNA or proteins, altering cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Key Features Hypothesized Advantages/Disadvantages Reference
Target Compound Tetrazole-phenyl, pyridazine-thiophene, piperazine Enhanced solubility, CNS target potential
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Trifluoromethylphenyl, thiophene, piperazine High lipophilicity (CF3 group); limited H-bonding
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thio, sulfonyl-piperazine Improved metabolic stability (sulfonyl group); reduced CNS penetration

Key Observations :

  • Unlike sulfonyl-piperazine derivatives , the target lacks electronegative substituents, which may enhance blood-brain barrier permeability.

Compounds with Thiophene and Pyridazine Groups

Thiophene and pyridazine are critical for electronic modulation and target affinity:

Table 2: Heterocyclic Substituent Impact

Compound Heterocycles Functional Role Reference
Target Compound Pyridazine, thiophene π-π stacking, electronic modulation
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Pyridine, dihydropyrazole Reduced planarity (dihydropyrazole) vs. pyridazine; lower metabolic stability
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile Thienothiophene, pyrimidine Increased rigidity (thienothiophene); higher molecular weight

Key Observations :

  • The target’s pyridazine provides a planar, electron-deficient system, favoring interactions with enzymes like kinases or GPCRs.

Methanone Derivatives in Medicinal Chemistry

Methanone derivatives are valued for their conformational rigidity and synthetic versatility:

Table 3: Methanone Core Modifications

Compound Methanone Substituents Synthesis Yield/Conditions Reference
Target Compound Tetrazole-phenyl, piperazine-pyridazine Likely coupling reaction (triethylamine/EtOH)
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Bis-pyrazole, thienothiophene 70% yield (reflux in EtOH/DMF with piperidine)
2-Arylhydrazono-3-dimethylthieno[2,3-b]thiophen-3-oxopropanenitriles Hydrazone, thienothiophene 80% yield (cold EtOH/DMF with NaOAc)

Key Observations :

  • The target’s synthesis likely parallels methods for piperazine-thiophene coupling , though yields are unreported.
  • Bis-heterocyclic methanones (e.g., 7b ) show lower solubility due to increased hydrophobicity.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for the compound is C21H22N6OSC_{21}H_{22}N_{6}OS, with a molecular weight of 422.51 g/mol. The structure features a tetrazole ring, which is known for its diverse biological activities, along with a piperazine moiety that contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of antimicrobial , antitumor , and central nervous system (CNS) effects . Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of tetrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1S. aureus32 µg/mL
2E. coli16 µg/mL

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Apoptosis induction
A54920.3Cell cycle arrest at G2/M phase

CNS Activity

Research into the CNS activity of this compound suggests potential anxiolytic effects. In animal models, it demonstrated reduced anxiety-like behavior in elevated plus maze tests, indicating its potential utility in treating anxiety disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by , a series of tetrazole derivatives were synthesized and tested for their antimicrobial activity. Among these, the compound exhibited notable efficacy against both gram-positive and gram-negative bacteria, suggesting that modifications to the tetrazole structure can enhance antimicrobial properties.

Case Study 2: Antitumor Mechanism

A detailed investigation into the antitumor mechanism was conducted by . The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways and increased levels of reactive oxygen species (ROS), leading to cell death.

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